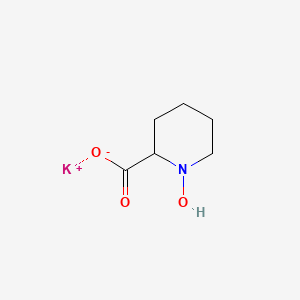

N-Hydroxypipecolic acid (potassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxypipecolic acid (potassium), also known as 1-Hydroxy-2-piperidinecarboxylic acid potassium, is a plant metabolite and a systemic acquired resistance (SAR) regulator . It plays a central role in systemic plant immunity in the model Arabidopsis thaliana . It is implicated as a general and conserved activator of disease resistance .

Molecular Structure Analysis

The molecular structure of N-Hydroxypipecolic acid involves a hydroxylated product of pipecolic acid . The last N-hydroxylation step catalyzed by FMO1 (Flavin-dependent monooxygenase) has received a lot of attention .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Hydroxypipecolic acid include a three-step metabolic sequence from L-Lys through enzymes ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1), SARD4 (SAR-DEFICIENT4), and FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) .Scientific Research Applications

1. Plant Immunity and Resistance

N-Hydroxypipecolic acid is known to play a significant role in plant immunity. It is synthesized in diverse monocotyledonous and dicotyledonous plant species and functions as an activator of systemic acquired resistance, particularly in response to pathogen attacks such as those from Pseudomonas syringae (Schnake et al., 2020).

2. Synthesis and Stereochemistry

Research has also been conducted on the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to N-hydroxypipecolic acid. These acids are significant due to their presence in a variety of natural and synthetic compounds with medicinal importance (Liang & Datta, 2005).

3. Oxidation and Reaction Kinetics

Another study focused on the kinetics and mechanism of ferrate(VI) oxidation of hydroxylamines, which is relevant to understanding the chemical behavior of compounds like N-hydroxypipecolic acid under oxidative conditions (Johnson & Hornstein, 2003).

4. Impact on Crop Nutrition

N-Hydroxypipecolic acid's role extends to agriculture, where the effects of potassium fertilizers on crop nutrients and minerals are studied. This research is essential for understanding how potassium, in combination with other compounds, can influence crop health and yield (Pande, Goli & Bellaloui, 2014).

5. Biochemical Pathways in Plants

The biosynthesis and regulation of salicylic acid and N-hydroxypipecolic acid in plants, particularly in the context of plant immunity, have been a subject of research. Understanding these pathways helps in comprehending the plant's response mechanisms to environmental stresses (Huang, Wang, Li & Zhang, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

potassium;1-hydroxypiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTXYYHZOUDDDJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)

![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)

![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)